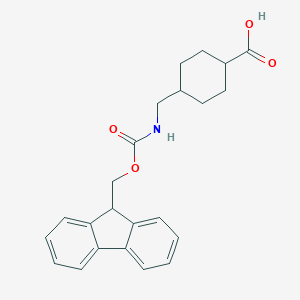

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid

Descripción general

Descripción

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid (hereafter referred to as Fmoc-cyclohexane) is a synthetic building block widely used in peptide chemistry and medicinal research. Its structure comprises a cyclohexane ring substituted with a carboxylic acid group and an aminomethyl moiety protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a staple in solid-phase peptide synthesis (SPPS) due to its orthogonality—stable under basic conditions but cleavable under mild basic conditions (e.g., piperidine) .

The compound’s stereochemistry is critical: the trans-(1r,4r) configuration (as referenced in ) ensures optimal spatial arrangement for coupling reactions in peptide elongation. Its cyclohexane core distinguishes it from aromatic or heterocyclic analogs, offering unique conformational rigidity and lipophilicity, which can influence solubility, metabolic stability, and target binding in drug design .

Mecanismo De Acción

Target of Action

Fmoc-4-Amc-OH, also known as 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, is primarily used as a linker in solid-phase peptide synthesis . It is used to construct various biologically active conjugates, including many Antibody-Drug Conjugates .

Mode of Action

The Fmoc group in Fmoc-4-Amc-OH is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group has been integrated into current synthesis methods and is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The primary result of Fmoc-4-Amc-OH’s action is the successful synthesis of peptides of significant size and complexity . This is achieved through the Fmoc group’s ability to protect amines during synthesis and then be rapidly removed by base .

Action Environment

The action of Fmoc-4-Amc-OH is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability of the Fmoc group and its subsequent removal are thus influenced by the chemical environment in which the synthesis takes place.

Análisis Bioquímico

Biochemical Properties

The role of Fmoc-4-Amc-OH in biochemical reactions is primarily as a protecting group for amines . It interacts with various enzymes and proteins during the process of peptide synthesis . The nature of these interactions is largely dependent on the specific context of the biochemical reaction .

Cellular Effects

It is known that the compound plays a crucial role in peptide synthesis, which is a fundamental cellular process .

Molecular Mechanism

At the molecular level, Fmoc-4-Amc-OH exerts its effects through its role as a protecting group for amines . It binds to amines, protecting them from unwanted reactions during the process of peptide synthesis . This protection is temporary and can be removed by base .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-4-Amc-OH can change over time. For instance, during peptide synthesis, the Fmoc group is initially added to protect amines, but it is later removed to allow for further reactions . The compound is stable under normal conditions .

Metabolic Pathways

Fmoc-4-Amc-OH is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes during this process, although the specific enzymes and cofactors it interacts with can vary depending on the context of the reaction .

Transport and Distribution

Given its role in peptide synthesis, it is likely that it is transported to the sites where these reactions occur .

Subcellular Localization

The subcellular localization of Fmoc-4-Amc-OH is likely to be dependent on the specific context of the peptide synthesis reaction it is involved in . It could be directed to specific compartments or organelles based on the needs of the reaction .

Actividad Biológica

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, commonly referred to as Fmoc-4-amb-OH, is a synthetic compound widely utilized in peptide synthesis and various biochemical applications. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protective group, enhances its utility in organic chemistry, particularly in the development of pharmaceuticals.

- IUPAC Name: (1R,4R)-4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid

- CAS Number: 167690-53-1

- Molecular Formula: C23H25NO4

- Molecular Weight: 379.46 g/mol

- Purity: Typically >98% (T)(HPLC)

The Fmoc group serves as a temporary protecting group for amino acids during peptide synthesis. This allows for selective reactions at other functional sites without interference from the amino group. The cyclohexanecarboxylic acid moiety contributes to the compound's hydrophobic characteristics, which can influence its interaction with biological membranes and proteins.

1. Anticancer Activity

Research indicates that compounds containing Fmoc groups can exhibit significant anticancer properties. For instance, derivatives of Fmoc-amino acids have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that modifications in the side chains can enhance cytotoxicity against specific tumor types.

2. Enzyme Inhibition

Fmoc derivatives have been explored as potential inhibitors of proteolytic enzymes. The structural similarity to natural substrates allows these compounds to bind effectively to enzyme active sites, thereby inhibiting their activity. This property is particularly relevant in drug design, where enzyme inhibitors are crucial for therapeutic interventions.

3. Antimicrobial Properties

Certain studies have reported antimicrobial activity associated with Fmoc-containing compounds. The hydrophobic nature of the cyclohexane ring may facilitate membrane disruption in bacterial cells, leading to increased permeability and cell death.

Case Studies

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Fmoc Group: Reaction of fluorenylmethanol with carbonyl diimidazole.

- Coupling with Amino Acids: Utilizing standard peptide coupling reagents such as DIC or EDC.

- Cyclization and Purification: Employing HPLC for purification to achieve high purity levels necessary for biological assays.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features a complex structure that includes a fluorenyl group, which enhances its stability and reactivity. Its IUPAC name is trans-4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid. The presence of the fluorenyl moiety allows for various modifications that are crucial in synthetic applications.

Applications in Organic Synthesis

Fmoc-4-Amc-OH is primarily utilized as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amines during peptide assembly. This is particularly advantageous because:

- Selective Protection : The Fmoc group can be easily removed under mild conditions, allowing for selective deprotection of amino acids.

- Facilitated Coupling Reactions : The compound can undergo coupling reactions with other amino acids to form peptides.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Ease of Removal | Stability | Common Applications |

|---|---|---|---|

| Fmoc | Mild conditions | High | Peptide synthesis |

| Boc | Strong acids | Moderate | Peptide synthesis |

| Z | Mild bases | Low | Limited applications |

Medicinal Chemistry Applications

In medicinal chemistry, Fmoc-4-Amc-OH has been explored for its potential therapeutic applications. Its structure allows for modifications that can lead to the development of novel drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of Fmoc-4-Amc-OH exhibit anticancer properties. For instance, compounds synthesized from this precursor have shown effectiveness against specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Biochemical Applications

The compound is also significant in biochemical research, particularly in the study of enzyme-substrate interactions and protein engineering.

Enzyme Substrate Studies

Fmoc-4-Amc-OH can be used as a substrate for various enzymes, allowing researchers to study enzyme kinetics and mechanisms. Its fluorescent properties make it an excellent candidate for assays involving enzyme activity.

Material Science Applications

In material science, derivatives of Fmoc-4-Amc-OH have been investigated for their potential use in creating functional materials such as hydrogels and nanomaterials due to their unique chemical properties.

Table 2: Potential Material Science Applications

| Application Type | Description |

|---|---|

| Hydrogels | Used for drug delivery systems |

| Nanomaterials | Potential use in biosensors |

| Coatings | Functional coatings for biomedical devices |

Q & A

Basic Questions

Q. What are the recommended storage conditions for 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid?

The compound should be stored at 2–8°C in a dry environment , sealed to prevent moisture absorption and degradation. Avoid exposure to light, strong acids/bases, and oxidizing agents, as these conditions may destabilize the Fmoc protecting group or the carboxylic acid moiety .

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols form .

- Ventilation: Work in a fume hood to minimize inhalation risks.

- Spill Management: Collect spills using non-sparking tools and dispose as hazardous waste. Avoid water jets, which may spread contaminants .

Q. What is the role of the Fmoc group in this compound’s applications?

The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide chain elongation while preserving acid-sensitive linkages .

Q. Which purification techniques are effective for isolating this compound post-synthesis?

- Reverse-Phase HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to resolve impurities.

- Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) for high-purity crystalline yields.

- LC-MS: Confirm molecular weight (expected m/z: ~365.4) and monitor deprotection efficiency .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in peptide synthesis?

- Coupling Reagents: Use HATU or EDCl/HOBt to activate the carboxylic acid, reducing racemization.

- Solvent Choice: Anhydrous DMF or DCM improves reagent solubility and reaction kinetics.

- Stoichiometry: Maintain a 2–3:1 molar ratio of activated compound to resin-bound amine for complete coupling.

- Monitoring: Employ Kaiser or chloranil tests to verify reaction completion .

Q. How can racemization be minimized during Fmoc deprotection?

Racemization risks increase under prolonged basic conditions. Mitigation strategies include:

- Short Deprotection Times: Limit piperidine exposure to ≤20 minutes.

- Low Temperatures: Perform deprotection at 0–4°C to slow base-driven stereochemical scrambling.

- Additives: Incorporate 0.1 M HOBt or Oxyma Pure to stabilize the amino intermediate .

Q. What is the compound’s stability profile under varying pH and solvent conditions?

- Acidic Conditions (pH <3): The Fmoc group remains stable, but prolonged exposure may hydrolyze the cyclohexane-carboxylic acid.

- Basic Conditions (pH >9): Rapid Fmoc cleavage occurs, but the free amine may degrade if not promptly coupled.

- Solvent Stability: Stable in DMF, DCM, and THF for ≤72 hours at 25°C. Avoid DMSO, which accelerates decomposition .

Q. How can side products during solid-phase synthesis be characterized and mitigated?

- Common Side Products: Include truncated peptides (incomplete coupling) or diketopiperazine formation (intramolecular cyclization).

- Analytical Tools: Use MALDI-TOF MS to identify mass discrepancies and HPLC to isolate impurities.

- Preventive Measures: Optimize resin swelling (e.g., DCM pre-treatment) and reduce aggregation via microwave-assisted synthesis .

Q. Data Contradictions and Unknowns

Q. How should researchers address incomplete toxicological data for this compound?

While acute toxicity data are limited, treat the compound as a potential irritant (H315, H319). Follow ALARA (As Low As Reasonably Achievable) principles and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe handling protocols .

Q. Are there discrepancies in recommended storage temperatures across sources?

Most sources agree on 2–8°C storage, but some suppliers specify "dry, dark conditions" without explicit temperature ranges. Validate stability via accelerated degradation studies (40°C/75% RH for 2 weeks) to determine optimal lab-specific storage .

Q. Structural and Functional Analogues

Q. How do structural modifications (e.g., fluorine substitution) impact bioactivity?

Analogues like 3-((Fmoc-amino)methyl)-4-(3,5-difluorophenyl)cyclohexanecarboxylic acid show enhanced binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) due to fluorine’s electronegativity and lipophilicity. Compare IC50 values via fluorescence polarization assays .

Comparación Con Compuestos Similares

Structural Analogues and Their Key Features

Table 1: Structural and Functional Comparison of Fmoc-Protected Compounds

*Estimated based on structural similarity to .

Physicochemical Properties

- Lipophilicity: The cyclohexane core in Fmoc-cyclohexane enhances lipid solubility compared to polar tetrahydropyran or hydrophilic linear chains (e.g., butanoic acid derivatives). This property is critical for blood-brain barrier penetration in CNS drug candidates .

- Solubility : Aromatic analogs exhibit lower aqueous solubility due to planar π-systems, whereas oxetane derivatives balance polarity and steric bulk for improved solubility .

Research Findings and Data

Table 2: Key Research Outcomes for Selected Compounds

Propiedades

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMIBGARTUSGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167690-53-1 | |

| Record name | rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.